molecular formula C19H19N5S B5888898 N-1-naphthyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

N-1-naphthyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

Cat. No. B5888898
M. Wt: 349.5 g/mol
InChI Key: RZXASCUIRBZRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, commonly known as NPC, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. NPC is a member of the piperazinecarbothioamide family of compounds and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of NPC is not fully understood, but it is thought to involve the inhibition of certain enzymes in the body. NPC has been shown to bind to the active site of these enzymes, preventing them from breaking down neurotransmitters and other important molecules in the body.
Biochemical and Physiological Effects:
NPC has a range of biochemical and physiological effects, which have been studied extensively in the laboratory. Some of the most notable effects of NPC include its ability to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. NPC has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating a range of medical conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPC in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes in the body. This makes it a useful tool for studying the function of these enzymes and their role in various physiological processes. However, NPC also has a number of limitations, including its potential toxicity and the fact that it may not be suitable for use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on NPC. One area of interest is the development of new drugs based on the structure of NPC, which may have improved therapeutic properties. Another potential direction for research is the use of NPC as a tool for studying the function of enzymes in the body, particularly those involved in neurotransmitter metabolism. Finally, NPC may also have potential applications in the development of new treatments for a range of medical conditions, including Parkinson's disease, Alzheimer's disease, and depression.

Synthesis Methods

The synthesis of NPC is a complex process that involves a number of chemical reactions. One of the most common methods for synthesizing NPC involves the reaction of 1-naphthylamine with 2-pyrimidinyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then treated with piperazine to produce NPC.

Scientific Research Applications

NPC has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of NPC as a tool for studying the function of certain enzymes in the body. NPC has been shown to inhibit the activity of a number of enzymes, including monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.

properties

IUPAC Name

N-naphthalen-1-yl-4-pyrimidin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5S/c25-19(22-17-8-3-6-15-5-1-2-7-16(15)17)24-13-11-23(12-14-24)18-20-9-4-10-21-18/h1-10H,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXASCUIRBZRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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